4-(3-Aminophenyl)-N,N-dimethylbenzamide

HDAC inhibitor Epigenetic drug discovery Structure-activity relationship

4-(3-Aminophenyl)-N,N-dimethylbenzamide (CAS 179627-06-6), also known as 3'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, is an aminophenyl benzamide derivative (C₁₅H₁₆N₂O, MW 240.3) that functions as a key synthetic intermediate and building block in medicinal chemistry. The compound belongs to a class of biphenyl-based scaffolds that have been systematically investigated as non-hydroxamic acid histone deacetylase (HDAC) inhibitors.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 179627-06-6
Cat. No. B112135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)-N,N-dimethylbenzamide
CAS179627-06-6
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N
InChIInChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3
InChIKeyDHSDXYOFOGILDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)-N,N-dimethylbenzamide (CAS 179627-06-6) for HDAC Inhibitor Research & Chemical Probe Development


4-(3-Aminophenyl)-N,N-dimethylbenzamide (CAS 179627-06-6), also known as 3'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, is an aminophenyl benzamide derivative (C₁₅H₁₆N₂O, MW 240.3) that functions as a key synthetic intermediate and building block in medicinal chemistry . The compound belongs to a class of biphenyl-based scaffolds that have been systematically investigated as non-hydroxamic acid histone deacetylase (HDAC) inhibitors [1]. Its structural features—specifically the 3-aminophenyl substitution on the biphenyl framework—are critical for binding interactions with HDAC enzyme active sites, as elucidated through structure-activity relationship (SAR) studies on aminophenyl benzamide derivatives [2].

Why Generic Benzamide or Biphenyl Analogs Cannot Replace 4-(3-Aminophenyl)-N,N-dimethylbenzamide in HDAC-Targeted Research


Within the aminophenyl benzamide class, minor structural variations—including substitution position, amine location, and amide N-substitution pattern—produce substantial differences in HDAC isoform inhibitory profiles and selectivity indices. 3D QSAR modeling of 48 aminophenyl benzamide derivatives demonstrates that hydrophobic character and hydrogen bond donating groups are critical determinants of HDAC inhibitory activity, with predictive correlation coefficients exceeding r² = 0.99 [1]. The specific 3-aminophenyl substitution pattern present in CAS 179627-06-6 enables a distinct pharmacophore geometry (two aromatic rings, two hydrogen bond donors, one hydrogen bond acceptor) that cannot be replicated by ortho-substituted analogs or alternative benzamide derivatives [2]. Furthermore, the compound serves as a direct synthetic precursor to more complex aminophenyl benzamide HDAC inhibitors via amine functionalization chemistry that would be unavailable with nitro or halogenated analogs .

Quantitative Differentiation Evidence: 4-(3-Aminophenyl)-N,N-dimethylbenzamide vs. Closest Analogs in HDAC Research


HDAC Inhibition: Target Compound as Reference Scaffold vs. Optimized Lead Derivatives

The target compound serves as the foundational biphenyl scaffold from which optimized lead compounds with substantially enhanced potency were derived. In the aminophenyl benzamide series, SAR optimization around the bis(aryl)-type pharmacophore (of which this compound represents the core biphenyl framework) yielded inhibitors with potent HDAC activity and class I selectivity [1]. The 3D QSAR model developed from 48 aminophenyl benzamide derivatives demonstrates that this scaffold class can achieve predicted activity improvements through systematic substitution, with the model showing excellent correlation (r² = 0.99) and predictive power (q² = 0.85) [2].

HDAC inhibitor Epigenetic drug discovery Structure-activity relationship

Synthetic Versatility: Primary Amine Functional Handle vs. Nitro Precursor (CAS 1355247-88-9)

The target compound contains a free primary aromatic amine at the 3-position of the biphenyl system, providing a versatile functional handle for derivatization via amide coupling, reductive amination, sulfonamide formation, or urea synthesis . In contrast, the structurally related nitro analog N,N-dimethyl-4-(3-nitrophenyl)benzamide (CAS 1355247-88-9) lacks this reactivity and requires an additional reduction step (H₂, Pd/C) to access the amine functionality, introducing an extra synthetic operation and potential yield loss [1].

Synthetic building block Amine functionalization Chemical probe synthesis

Regioisomeric Specificity: 4-(3-Aminophenyl) vs. 3-(3-Aminophenyl) Benzamide Derivatives

The position of the carboxamide attachment on the biphenyl framework distinguishes the target compound (4-carboxamide substitution) from its regioisomer 3-(3-aminophenyl)-N,N-dimethylbenzamide (CAS 1375069-30-9; 3-carboxamide substitution) . This positional difference alters the three-dimensional presentation of the pharmacophoric elements to the HDAC enzyme active site. In the aminophenyl benzamide HDAC inhibitor class, the bis(aryl)-type pharmacophore geometry is critical for accessing the 14 Å internal cavity adjacent to the HDAC catalytic site, and the specific para-carboxamide arrangement contributes to the binding orientation that enables class I HDAC selectivity [1].

HDAC inhibitor Regioisomer comparison Target engagement

Non-Hydroxamic Acid Zinc-Binding Strategy vs. Hydroxamate-Based HDAC Inhibitors

The target compound belongs to the non-hydroxamic acid class of HDAC inhibitors, utilizing an aminophenyl benzamide moiety as the zinc-binding group (ZBG) rather than the hydroxamic acid group found in pan-HDAC inhibitors like vorinostat (SAHA) and trichostatin A (TSA) [1]. Hydroxamic acid-based inhibitors, while potent, are often associated with poor pharmacokinetic properties, off-target metal chelation, and limited isoform selectivity. SAR optimization of aminophenyl benzamide leads has yielded selective, non-hydroxamic acid HDAC inhibitors with enhanced therapeutic windows [2]. The target compound provides the foundational scaffold for accessing this differentiated mechanism.

HDAC inhibitor Zinc-binding group Non-hydroxamic acid

Recommended Research and Industrial Applications for 4-(3-Aminophenyl)-N,N-dimethylbenzamide (CAS 179627-06-6)


Synthesis of Novel HDAC Inhibitors via Amine-Directed Derivatization

Utilize the free primary amine as a functional handle for rapid analog generation through amide coupling, sulfonamide formation, or reductive amination. This enables systematic exploration of capping group SAR in aminophenyl benzamide-type HDAC inhibitors, a strategy validated by the J. Med. Chem. (2007) publication describing optimization of this pharmacophore class to potent, selective, non-hydroxamic acid HDAC inhibitors [1]. The 3D QSAR model (r² = 0.99, q² = 0.85) provides predictive guidance for prioritizing substituents that enhance HDAC inhibition [2].

Epigenetic Chemical Probe Development Targeting Class I HDAC Enzymes

Employ the compound as a core scaffold for developing isoform-selective chemical probes targeting HDAC1, HDAC2, or HDAC3. The bis(aryl)-type pharmacophore geometry enabled by the 4-carboxamide substitution pattern is designed to access the 14 Å internal cavity adjacent to the HDAC catalytic site, a structural feature that contributes to class I HDAC selectivity [1]. This scaffold serves as the foundation for probe molecules that discriminate among HDAC isoforms with defined selectivity windows.

Medicinal Chemistry SAR Campaigns for Biphenyl-Based Epigenetic Modulators

Use as a reference compound in structure-activity relationship studies within biphenyl-based epigenetic modulator programs. The well-characterized aminophenyl benzamide pharmacophore (two aromatic rings, two hydrogen bond donors, one hydrogen bond acceptor) provides a validated starting point for systematic substitution studies [1]. The availability of both this amine and its nitro precursor (CAS 1355247-88-9) enables comparative evaluation of synthetic routes and establishes baseline reactivity for analog series.

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